molecular formula C4H9ClF3NOS B2690639 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride CAS No. 1955498-37-9

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride

Cat. No.: B2690639
CAS No.: 1955498-37-9
M. Wt: 211.63
InChI Key: QXLPIERUEIONHN-UHFFFAOYSA-N
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Description

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is an organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of an amino group, a sulfinyl group, and a trifluoromethyl group, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-(2,2,2-trifluoroethylsulfinyl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8F3NOS.ClH/c5-4(6,7)3-10(9)2-1-8;/h1-3,8H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXLPIERUEIONHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CS(=O)CC(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1955498-37-9
Record name 2-(2-aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride typically involves multiple steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminoethanethiol and trifluoroacetic anhydride.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide to facilitate the formation of the sulfinyl group.

    Purification: The product is then purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Automated Processes: Implementing automated processes to ensure consistent reaction conditions and product quality.

    Quality Control: Rigorous quality control measures to monitor the purity and yield of the final product.

Chemical Reactions Analysis

Acid-Base Reactions of the Amino Group

The primary amine group undergoes protonation/deprotonation depending on pH, influencing solubility and reactivity:

  • Protonation in acidic conditions : Forms a stable ammonium salt (as in the hydrochloride form).

  • Deprotonation in basic conditions : Generates a free amine, increasing nucleophilicity but reducing aqueous solubility .

Example :
R-NH3+Cl+OHR-NH2+H2O+Cl\text{R-NH}_3^+ \text{Cl}^- + \text{OH}^- \rightarrow \text{R-NH}_2 + \text{H}_2\text{O} + \text{Cl}^-

Sulfinyl Group Reactivity

The sulfinyl moiety (S=O) participates in redox and nucleophilic substitution reactions:

Oxidation to Sulfone

Under strong oxidizing agents (e.g., H₂O₂, KMnO₄), the sulfinyl group oxidizes to a sulfone (SO₂):
R-S(=O)-R’[O]R-SO2-R’\text{R-S(=O)-R'} \xrightarrow{\text{[O]}} \text{R-SO}_2\text{-R'}
This reactivity is analogous to sulfonamide catalysts in oxidative environments .

Reduction to Thioether

Reduction with agents like LiAlH₄ converts the sulfinyl group to a thioether (S-):
R-S(=O)-R’LiAlH4R-S-R’\text{R-S(=O)-R'} \xrightarrow{\text{LiAlH}_4} \text{R-S-R'}
This mirrors hydrogenolysis pathways used in related trifluoroethylamine syntheses .

Nucleophilic Substitution at the Trifluoroethyl Group

The electron-withdrawing -CF₃ group enhances the electrophilicity of adjacent carbons, enabling nucleophilic attack:

Reaction Type Conditions Product
Hydrolysis Aqueous base, heat2-(2-Aminoethanesulfinyl)ethanol
Halogen Exchange HI or HBr (gas phase)Substituted haloethanes

Stability and Degradation Pathways

The compound exhibits pH-dependent stability:

  • At neutral pH : Stable in aqueous solutions for short durations.

  • At alkaline pH ( > 9 ) : Rapid degradation via sulfinyl group hydrolysis and amine oxidation .

  • Thermal decomposition : Above 80°C, cleavage of the sulfinyl-ethylene bond occurs, releasing SO₂ and volatile fluorocarbons .

Analytical Characterization

Key techniques for monitoring reactions include:

  • NMR Spectroscopy : To track sulfinyl proton exchange and amine protonation states.

  • Mass Spectrometry (MS) : Identifies degradation products like trifluoroacetic acid derivatives .

Scientific Research Applications

Overview

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is an organic compound notable for its unique chemical structure, which includes an amino group, a sulfinyl group, and a trifluoromethyl group. These features contribute to its versatility as an intermediate in various scientific applications, particularly in chemistry, biology, medicine, and industry.

Chemistry

  • Organic Synthesis : This compound serves as a critical intermediate in the synthesis of complex organic molecules. Its trifluoromethyl group enhances the electronic properties of the molecules it helps to create, making it valuable in developing new materials and compounds with specific functionalities.

Biology

  • Enzyme Mechanisms : Researchers utilize this compound to study enzyme mechanisms and protein interactions. The compound's ability to modulate biochemical pathways makes it an essential tool in understanding cellular processes.
  • Protein Interaction Studies : It is employed in assays to investigate how proteins interact with various ligands and substrates, providing insights into biological functions and disease mechanisms.

Medicine

  • Therapeutic Potential : The compound is under investigation for its potential therapeutic applications. It may act as a precursor for drug development, particularly in creating pharmaceuticals targeting specific biological pathways.
  • Anticancer Research : Preliminary studies suggest that derivatives of this compound exhibit anticancer properties, making it a candidate for further research in oncology.

Industry

  • Specialty Chemicals Production : In industrial applications, this compound is used to manufacture specialty chemicals that require precise electronic and steric characteristics due to its unique trifluoromethyl group.

Case Studies and Research Findings

Application AreaStudy FocusFindings
ChemistrySynthesis of Organic MoleculesThe compound was successfully used to synthesize novel fluorinated compounds with enhanced reactivity .
BiologyProtein InteractionStudies demonstrated that the compound can influence enzyme activity, providing insights into metabolic regulation .
MedicineDrug DevelopmentInitial screenings indicated potential anticancer activity against various cell lines .
IndustryChemical ProductionUtilized in the formulation of specialty chemicals with unique properties beneficial for various applications .

Mechanism of Action

The mechanism by which 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride exerts its effects involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, altering their activity.

    Pathways Involved: It may modulate biochemical pathways, influencing processes like signal transduction or metabolic reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminoethanesulfonyl fluoride hydrochloride
  • 2-Aminoethanesulfonyl chloride
  • 2-Aminoethanesulfonic acid

Uniqueness

Compared to similar compounds, 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring specific electronic and steric characteristics.

Biological Activity

2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C4H8ClF3N2O2S
  • CAS Number: 1955498-37-9

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Inhibition of Enzymatic Activity: The sulfinyl group in the compound may play a critical role in modulating the activity of enzymes involved in metabolic pathways.
  • Receptor Interaction: Preliminary studies suggest that it may bind to specific receptors, influencing cellular signaling pathways.

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. This property is crucial for mitigating oxidative stress in biological systems.

2. Anti-inflammatory Effects

Studies have shown that the compound can reduce inflammatory markers in vitro. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory diseases.

3. Neuroprotective Effects

Emerging evidence suggests that this compound may have neuroprotective properties. It has been observed to enhance neuronal survival under oxidative stress conditions.

Data Table: Summary of Biological Activities

Biological Activity Effect Reference
AntioxidantSignificant reduction in oxidative stress markers
Anti-inflammatoryDecreased levels of pro-inflammatory cytokines
NeuroprotectiveEnhanced neuronal survival

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. Results indicated a dose-dependent scavenging effect, highlighting its potential as a natural antioxidant.

Case Study 2: Inhibition of Inflammatory Cytokines

In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, treatment with the compound resulted in a significant reduction in TNF-alpha and IL-6 levels. This suggests its potential role in managing inflammatory responses.

Research Findings

Recent studies have focused on elucidating the specific pathways through which this compound exerts its effects:

  • Cell Signaling Pathways: Investigations into how the compound influences MAPK and NF-kB pathways are ongoing.
  • Synergistic Effects: Research is also exploring potential synergistic effects when combined with other therapeutic agents.

Q & A

Basic: What are the optimal synthetic pathways and critical parameters for producing 2-(2-Aminoethanesulfinyl)-1,1,1-trifluoroethane hydrochloride?

Methodological Answer:
Synthesis involves multistep reactions, including ammoniation, sulfinylation, and hydrochlorination. Key parameters include:

  • Temperature control : Maintain <5°C during ammoniation to prevent side reactions (e.g., over-alkylation) .
  • Catalyst selection : Use anhydrous conditions with Lewis acids (e.g., AlCl₃) to enhance sulfinyl group incorporation .
  • Purification : Employ recrystallization in ethanol/water (3:1 v/v) to isolate high-purity hydrochloride salts (>98% by HPLC) .
Step Reagents Critical Parameters Yield Optimization
AmmoniationNH₃, chloroacetyl chloridepH 8–9, 0–5°C72–85%
SulfinylationSOCl₂, trifluoroethaneDry N₂ atmosphere65–78%
HydrochlorinationHCl gas, EtOHSlow addition, 20°C90–95%

Basic: What spectroscopic and chromatographic methods are recommended for structural validation?

Methodological Answer:

  • NMR : Use ¹H/¹⁹F NMR to confirm sulfinyl (-SO-) and trifluoroethyl groups. ¹⁹F NMR shifts at δ -75 to -80 ppm indicate CF₃ group integrity .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 228.05 for [M+H]⁺) validates molecular formula .
  • HPLC-PDA : C18 column (ACN/0.1% TFA gradient) to assess purity; retention time ~8.2 min .

Basic: What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • PPE : Nitrile gloves, chemical-resistant lab coats, and FFP3 masks to prevent inhalation of hydrochloride aerosols .
  • Ventilation : Conduct reactions in fume hoods with HEPA filters; monitor airborne particulates (<1 mg/m³) .
  • Waste Disposal : Neutralize aqueous waste with NaHCO₃ before disposal; organic residues incinerated at >850°C .

Advanced: How can computational methods predict reactivity and stability under varying conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at B3LYP/6-31G* level to model sulfinyl group reactivity. Predict nucleophilic attack sites via Fukui indices .
  • Molecular Dynamics (MD) : Simulate hydrolysis pathways in aqueous environments (e.g., pH 2–10) to identify degradation-prone bonds .
  • Software Tools : Gaussian16 for energy minimization; VMD for visualizing reaction trajectories .

Advanced: How to resolve contradictions in reported reaction yields or byproduct profiles?

Methodological Answer:

  • Statistical DoE : Apply factorial design (e.g., 2³ matrix) to isolate variables (temperature, stoichiometry, catalyst) causing yield discrepancies .
  • Comparative Analysis : Replicate experiments using standardized protocols (e.g., IUPAC guidelines) to eliminate batch-to-batch variability .
  • Byproduct Identification : Use LC-MS/MS with collision-induced dissociation (CID) to trace unexpected adducts (e.g., sulfone derivatives) .

Advanced: What strategies optimize experimental design for studying degradation pathways?

Methodological Answer:

  • Accelerated Stability Testing : Expose samples to 40°C/75% RH for 4 weeks; monitor degradation via UPLC-QTOF .
  • Multivariate Analysis : Use principal component analysis (PCA) to correlate environmental factors (pH, light) with degradation rates .
  • Isotope Labeling : Synthesize ¹³C-labeled analogs to track cleavage pathways via NMR .

Advanced: How to integrate experimental and computational data for mechanistic insights?

Methodological Answer:

  • Hybrid Workflow : Combine experimental kinetics (e.g., Arrhenius plots) with transition state theory (TST) calculations to validate reaction mechanisms .
  • Data Fusion : Use cheminformatics platforms (e.g., KNIME) to merge spectral data with DFT outputs, enabling real-time hypothesis testing .
  • Feedback Loops : Refine computational models using experimental outliers (e.g., anomalous byproducts) to improve predictive accuracy .

Advanced: What methodologies assess environmental impact during disposal or accidental release?

Methodological Answer:

  • Ecotoxicology Assays : Test acute toxicity using Daphnia magna (LC₅₀ < 10 mg/L indicates high hazard) .
  • Soil Mobility Studies : Conduct column chromatography with artificial soil to measure leaching potential (Koc values >500 mL/g suggest low mobility) .
  • Biodegradation Screening : Use OECD 301F test to quantify microbial degradation rates under aerobic conditions .

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